molecular formula C23H27N5O4S B10896648 5-{3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}-4-[3-(morpholin-4-yl)propyl]-4H-1,2,4-triazole-3-thiol

5-{3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}-4-[3-(morpholin-4-yl)propyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B10896648
M. Wt: 469.6 g/mol
InChI Key: WZIBCBWSCTZQFL-UHFFFAOYSA-N
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Description

The compound 5-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]PHENYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic molecule that features a triazole ring, a morpholine group, and a nitrophenyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]PHENYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Morpholine Group: This step often involves nucleophilic substitution reactions where a morpholine derivative reacts with a suitable leaving group on the triazole ring.

    Attachment of the Nitrophenyl Ether Moiety: This can be done through etherification reactions, where the nitrophenyl group is introduced via a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]PHENYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Reduction: The triazole ring can be reduced to a dihydrotriazole under specific conditions.

    Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Aminophenyl Derivatives: From the reduction of the nitro group.

    Dihydrotriazole Derivatives: From the reduction of the triazole ring.

    Substituted Morpholine Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

5-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]PHENYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel polymers or as a building block for advanced materials with specific properties.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of other complex organic molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 5-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]PHENYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE depends on its specific application:

    Molecular Targets: It may interact with specific enzymes or receptors, inhibiting or activating their function.

    Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

5-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]PHENYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: can be compared with other compounds that have similar structural features:

    Triazole Derivatives: These compounds often have antifungal or antibacterial properties.

    Morpholine Derivatives: These are commonly used in pharmaceuticals for their ability to enhance drug solubility and stability.

    Nitrophenyl Ethers: These compounds are often used in the synthesis of dyes and pigments.

By comparing these compounds, the unique combination of functional groups in 5-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]PHENYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can be highlighted, showcasing its potential for diverse applications in various fields.

Properties

Molecular Formula

C23H27N5O4S

Molecular Weight

469.6 g/mol

IUPAC Name

3-[3-[(4-methyl-2-nitrophenoxy)methyl]phenyl]-4-(3-morpholin-4-ylpropyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C23H27N5O4S/c1-17-6-7-21(20(14-17)28(29)30)32-16-18-4-2-5-19(15-18)22-24-25-23(33)27(22)9-3-8-26-10-12-31-13-11-26/h2,4-7,14-15H,3,8-13,16H2,1H3,(H,25,33)

InChI Key

WZIBCBWSCTZQFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC(=CC=C2)C3=NNC(=S)N3CCCN4CCOCC4)[N+](=O)[O-]

Origin of Product

United States

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